8-(2,4-dimethoxyphenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of 363.3 g/mol. This compound is classified under tricyclic compounds due to its unique structural characteristics that include multiple fused rings and heteroatoms.
The compound is primarily sourced from specialized chemical suppliers and is utilized in various research applications due to its unique structural properties and potential biological activities. Its synthesis and applications are areas of active research, particularly in medicinal chemistry.
The synthesis of 8-(2,4-dimethoxyphenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can be achieved through several methods. The typical approach involves multi-step organic synthesis techniques that include:
Technical details regarding specific reagents and conditions can vary based on the chosen synthetic pathway.
The molecular structure of 8-(2,4-dimethoxyphenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one features a complex arrangement of rings and functional groups:
COC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=CO5
CLAOXSBIIVDZIN-UHFFFAOYSA-N
The structure includes a furan ring and a dimethoxyphenyl group attached to a complex tricyclic core which contributes to its potential reactivity and biological activity.
The compound can participate in various chemical reactions typical for organic compounds with multiple functional groups:
These reactions are essential for modifying the compound for specific applications in research.
While specific mechanisms of action for this compound are not extensively documented in available literature, similar compounds often exhibit biological activities through:
Further studies would be necessary to elucidate the precise mechanisms at play.
The physical and chemical properties of 8-(2,4-dimethoxyphenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one include:
Analytical techniques such as NMR spectroscopy or mass spectrometry can provide further insights into these properties.
This compound has several potential applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5